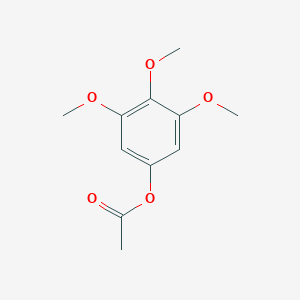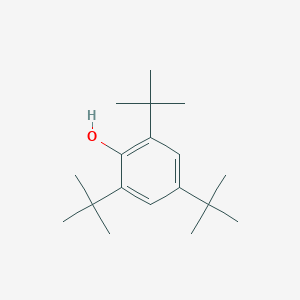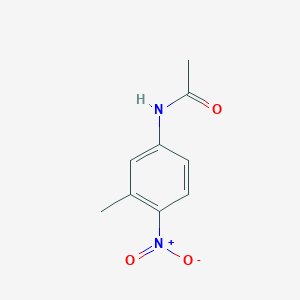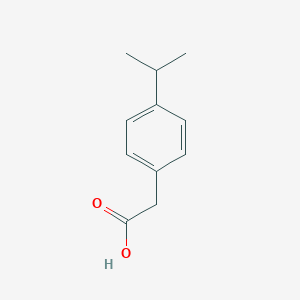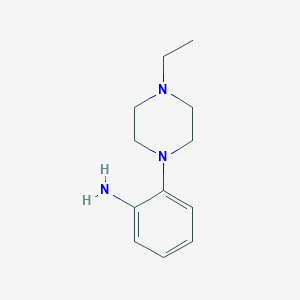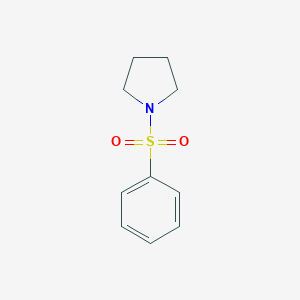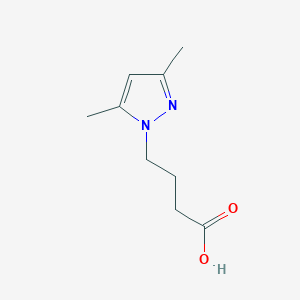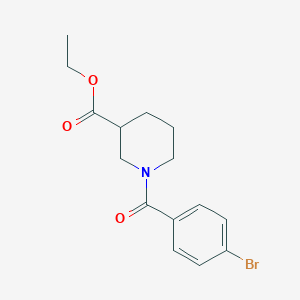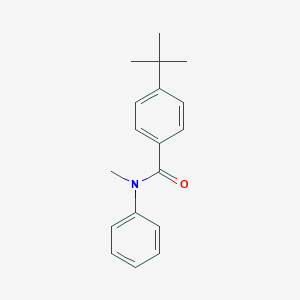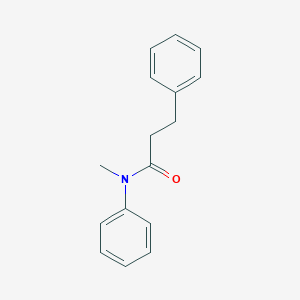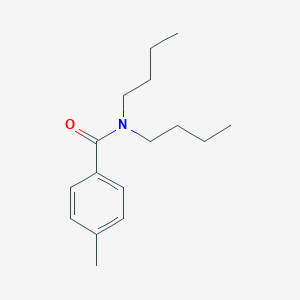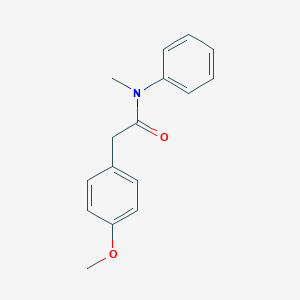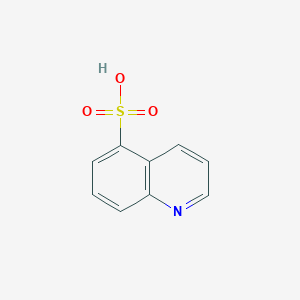![molecular formula C20H20N2S B181184 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile CAS No. 90667-37-1](/img/structure/B181184.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile, also known as DIBAT, is a synthetic compound that belongs to the dibenzothiepine class of compounds. DIBAT has been widely studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In
科学的研究の応用
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile acts as a potent antagonist of the 5-HT2A and D2 receptors in the brain. It also exhibits affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile's mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to its therapeutic effects.
生化学的および生理学的効果
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been found to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. It also acts as a potent antipsychotic agent by blocking the D2 receptors in the brain. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A and D2 receptors. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
将来の方向性
Future research on (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile should focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The development of more soluble and bioavailable analogs of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could also lead to improved therapeutic efficacy. Additionally, further studies on the mechanism of action of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could provide insights into the pathophysiology of various psychiatric and neurological disorders.
合成法
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 3-dimethylaminopropiophenone followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization.
特性
CAS番号 |
90667-37-1 |
|---|---|
製品名 |
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile |
分子式 |
C20H20N2S |
分子量 |
320.5 g/mol |
IUPAC名 |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carbonitrile |
InChI |
InChI=1S/C20H20N2S/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-21)12-19(18)20/h3-4,6-10,12H,5,11,14H2,1-2H3/b18-8+ |
InChIキー |
FSIRGTNPQFDCCD-QGMBQPNBSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



